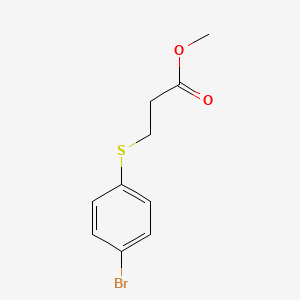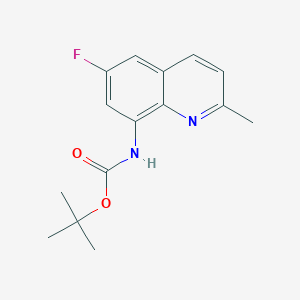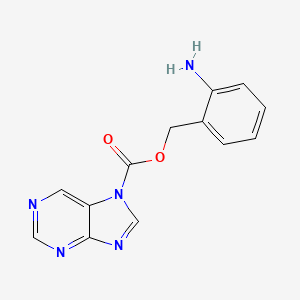
Methyl 3-((4-bromophenyl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-bromophénylthio)propanoate de méthyle est un composé organique de formule moléculaire C10H11BrO2S. Il s'agit d'un dérivé de l'acide propanoïque, où l'atome d'hydrogène du groupe carboxyle est remplacé par un groupe ester méthylique et l'atome d'hydrogène du groupe phényle est substitué par un atome de brome.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 3-(4-bromophénylthio)propanoate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir le 4-bromothiophénol avec l'acrylate de méthyle en présence d'une base telle que l'hydrure de sodium. La réaction se déroule généralement dans des conditions douces, la base déprotonant le groupe thiol, ce qui lui permet d'attaquer l'acrylate et de former le produit souhaité.
Méthodes de production industrielle
La production industrielle de 3-(4-bromophénylthio)propanoate de méthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. En outre, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-bromophénylthio)propanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, formant le dérivé phénylthio correspondant.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les alcoolates.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base, telle que le carbonate de potassium, et peuvent être réalisées dans des solvants aprotiques polaires tels que le diméthylformamide.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés phénylthio.
Substitution : Divers dérivés phénylthio substitués, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-(4-bromophénylthio)propanoate de méthyle présente plusieurs applications dans la recherche scientifique :
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Le composé est utilisé dans le développement de produits pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Études biologiques : Il est utilisé dans des études examinant l'activité biologique des composés soufrés.
Applications industrielles : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(4-bromophénylthio)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe thioéther jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut inhiber ou activer certaines enzymes ou certains récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Methyl 3-((4-bromophenyl)thio)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of sulfur-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-((4-bromophenyl)thio)propanoate involves its interaction with specific molecular targets. The bromine atom and the thioether group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chlorophénylthio)propanoate de méthyle
- 3-(4-fluorophénylthio)propanoate de méthyle
- 3-(4-iodophénylthio)propanoate de méthyle
Unicité
Le 3-(4-bromophénylthio)propanoate de méthyle est unique en raison de la présence de l'atome de brome, qui lui confère une réactivité et des propriétés distinctes par rapport à ses analogues chloro, fluoro et iodo. La taille et l'électronégativité de l'atome de brome influencent le comportement chimique du composé, ce qui le rend adapté à des applications spécifiques dans la synthèse et la chimie médicinale.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
methyl 3-(4-bromophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H11BrO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Clé InChI |
NDYZSNJRULAEIO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)



